Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a boronic acid derivative with a complex molecular structure. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting 2-(5-bromopyridin-2-yl)acetic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient production.
Types of Reactions:
Cross-Coupling Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives and reduction to produce corresponding boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Potassium acetate, sodium carbonate, and cesium carbonate are often employed.
Solvents: Solvents such as toluene, ethanol, and water are used depending on the specific reaction conditions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Pyridine N-oxides: Formed through oxidation reactions.
Boronic Acids: Produced through reduction reactions.
Scientific Research Applications
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of drug candidates.
Industry: Applied in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final coupled product. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.
Comparison with Similar Compounds
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is unique due to its specific structural features, which make it particularly effective in cross-coupling reactions. Similar compounds include:
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophenecarboxylate: Used in similar cross-coupling reactions but with a thiophene ring instead of pyridine.
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: Another boronic acid derivative used in cross-coupling reactions, but with a phenyl ring instead of pyridine.
Properties
IUPAC Name |
ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)9-12-8-7-11(10-17-12)16-20-14(2,3)15(4,5)21-16/h7-8,10H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHEUBDTPTZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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